molecular formula C12H16F3N5 B1647945 {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine CAS No. 1171853-80-7

{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine

Cat. No.: B1647945
CAS No.: 1171853-80-7
M. Wt: 287.28 g/mol
InChI Key: PPEPMGYYGOOAGJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[5-(1,5-dimethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-7H,3-5,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEPMGYYGOOAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2CCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bipyrazole core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Alkylation: The bipyrazole core is then alkylated with a suitable alkyl halide to introduce the propylamine side chain.

Industrial Production Methods

Industrial production of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine exhibit significant anticancer properties. Studies have shown that bipyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may be effective against a range of bacterial strains. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Table 2: Summary of Biological Activities

Activity TypePotential Effects
AnticancerInhibition of cell proliferation
AntimicrobialActivity against various bacterial strains

Polymer Chemistry

In materials science, {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong interactions with surfaces can enhance adhesion properties in various applications.

Pesticide Development

There is growing interest in the application of {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine in developing new pesticides. The compound's structure suggests potential herbicidal or insecticidal properties, which could be explored further in agricultural studies.

Plant Growth Regulators

Additionally, research into plant growth regulators indicates that compounds like this one may influence plant growth patterns or stress responses due to their biochemical activity.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of bipyrazole derivatives:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related bipyrazole compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Screening : Research published in Antimicrobial Agents and Chemotherapy reported that bipyrazole derivatives showed promising activity against resistant strains of bacteria.
  • Polymer Enhancement : An article in Materials Science highlighted how incorporating bipyrazole derivatives into polymer matrices improved thermal stability and mechanical properties significantly.

Mechanism of Action

The mechanism of action of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Differences CAS Number Source
Target Compound C₁₂H₁₆F₃N₅ 287.29 1',5'-dimethyl, 5-CF₃, propylamine 1171853-80-7
3-[1',3'-Dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile C₁₂H₁₂F₃N₅ 283.26 1',3'-dimethyl, 5-CF₃, nitrile group 1170015-08-3
(3-[1'-Methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl)amine C₁₁H₁₄F₃N₅ 285.26 1'-methyl (vs. 1',5'-dimethyl), positional isomerism 1006336-71-5
3-[3-(1H-Imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine C₂₀H₁₇F₃N₆ 398.39 Imidazo-pyridine core (vs. bipyrazole), phenyl substituent N/A

Substituent Effects and Functional Implications

A. Bipyrazole Core Modifications :
  • The 1'-methyl derivative (CAS 1006336-71-5) lacks the 5'-methyl group, reducing bulkiness and possibly altering solubility .
  • Trifluoromethyl (-CF₃) Group :

    • The electron-withdrawing -CF₃ group improves metabolic stability and lipophilicity, a common feature in agrochemicals and pharmaceuticals .
B. Side Chain Variations :
  • Amine vs. Nitrile :

    • The propylamine side chain in the target compound enables salt formation (e.g., HCl salts) for enhanced aqueous solubility, unlike the nitrile-terminated analogue (CAS 1170015-08-3), which may exhibit higher chemical inertness .
  • Imidazole-Pyridine Hybrids :

    • Compounds like 3-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (MW 398.39) demonstrate expanded aromatic systems, favoring π-π stacking interactions in biological targets .

Physicochemical and Application-Based Insights

Table 2: Property and Application Comparisons
Property/Application Target Compound 1',3'-Dimethyl Nitrile Analogue Imidazo-Pyridine Hybrid
Lipophilicity (LogP) Estimated ~2.5 (high due to -CF₃) ~2.8 (nitrile increases hydrophobicity) ~3.1 (aromatic expansion)
Solubility Moderate (amine enables salt formation) Low (nitrile limits ionization) Low (rigid structure)
Potential Applications Enzyme inhibitors, agrochemical intermediates Photostable agrochemicals Kinase inhibitors, anticancer agents
Commercial Status Discontinued Discontinued Research-stage

Research and Industrial Relevance

  • Pharmaceutical Potential: The bipyrazole-amine scaffold is understudied but shares features with pyrazolopyrimidinones (e.g., MK13), which are explored as kinase inhibitors .
  • Agrochemical Utility : Trifluoromethyl-pyrazole derivatives are prevalent in herbicides and insecticides (e.g., pyridalyl, CAS 179101-81-6), though the target compound’s discontinued status suggests synthesis or stability challenges .

Biological Activity

{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine (CAS No. 1171853-80-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆F₃N₅
  • Molecular Weight : 287.28 g/mol
  • CAS Number : 1171853-80-7

Biological Activity Overview

The biological activity of {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interactions with specific biological targets.

This compound is believed to interact with the proteasome system, which plays a critical role in regulating protein degradation and cellular homeostasis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and the inhibition of tumor growth.

Study 1: Proteasome Inhibition

A study published in Frontiers in Chemistry highlighted the role of compounds similar to {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine in inhibiting the chymotrypsin-like (CT-L) activity of the proteasome. The compound exhibited an IC50 value of approximately 0.60 μM, indicating significant inhibitory activity against cancer cell lines such as MDA-MB-468 .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar bipyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance biological activity. For instance, hydrophobic residues improved potency against CT-L activity . This indicates that {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine may be optimized for better efficacy through structural modifications.

Study 3: Antimicrobial Activity

While primarily studied for its anticancer properties, derivatives of bipyrazole compounds have also shown promising antimicrobial activities. Research indicated that modifications to the bipyrazole scaffold could yield compounds with significant antibacterial properties against both gram-positive and gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeIC50 Value (μM)Target/OrganismReference
Proteasome Inhibition0.60MDA-MB-468 Cancer Cells
Antimicrobial ActivityVariesVarious Bacterial Strains
Structural ModificationsImprovedEnhanced Potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine
Reactant of Route 2
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.